molecular formula C13H18N2O3S2 B5794769 N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5794769
M. Wt: 314.4 g/mol
InChI Key: VEKIFTMGDIWVCA-UHFFFAOYSA-N
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Description

N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a prop-2-en-1-yl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step may involve sulfonylation reactions using thiophene-2-sulfonyl chloride and suitable bases.

    Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using prop-2-en-1-yl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonyl group or the double bond in the prop-2-en-1-yl group.

    Substitution: The piperidine ring and thiophene moiety could participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, thiophene-containing compounds, and sulfonyl-substituted molecules.

Uniqueness

  • The unique combination of the piperidine ring, thiophene-2-sulfonyl group, and prop-2-en-1-yl group may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIFTMGDIWVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49820075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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